molecular formula C25H28Cl2N4O B10791710 N-[4-[4-(2,4-Dichlorophenyl)piperazin-1-yl]butyl]3,4-dihydropyrazino[1,2-a]indol-1(2H)-one

N-[4-[4-(2,4-Dichlorophenyl)piperazin-1-yl]butyl]3,4-dihydropyrazino[1,2-a]indol-1(2H)-one

Cat. No.: B10791710
M. Wt: 471.4 g/mol
InChI Key: XLZXIDKEIKKBGP-UHFFFAOYSA-N
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Description

N-[4-[4-(2,4-Dichlorophenyl)piperazin-1-yl]butyl]3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 2,4-dichlorophenyl group and a butyl chain linked to a dihydropyrazinoindole moiety. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(2,4-Dichlorophenyl)piperazin-1-yl]butyl]3,4-dihydropyrazino[1,2-a]indol-1(2H)-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2,4-dichlorophenylamine with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with a butylating agent to introduce the butyl chain. The final step involves the cyclization of the butylated piperazine with an indole derivative under specific conditions to form the dihydropyrazinoindole structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The use of catalysts and solvents would be carefully controlled to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(2,4-Dichlorophenyl)piperazin-1-yl]butyl]3,4-dihydropyrazino[1,2-a]indol-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions would vary depending on the desired product, often involving controlled temperatures and pH levels .

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the piperazine or indole rings .

Scientific Research Applications

N-[4-[4-(2,4-Dichlorophenyl)piperazin-1-yl]butyl]3,4-dihydropyrazino[1,2-a]indol-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, particularly its binding to specific receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[4-(2,4-Dichlorophenyl)piperazin-1-yl]butyl]3,4-dihydropyrazino[1,2-a]indol-1(2H)-one involves its interaction with specific molecular targets within biological systems. The compound is known to bind to certain receptors, modulating their activity and influencing various cellular pathways. This binding can lead to changes in cellular signaling, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[4-[4-(2,4-Dichlorophenyl)piperazin-1-yl]butyl]3,4-dihydropyrazino[1,2-a]indol-1(2H)-one lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C25H28Cl2N4O

Molecular Weight

471.4 g/mol

IUPAC Name

2-[4-[4-(2,4-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydropyrazino[1,2-a]indol-1-one

InChI

InChI=1S/C25H28Cl2N4O/c26-20-7-8-23(21(27)18-20)29-13-11-28(12-14-29)9-3-4-10-30-15-16-31-22-6-2-1-5-19(22)17-24(31)25(30)32/h1-2,5-8,17-18H,3-4,9-16H2

InChI Key

XLZXIDKEIKKBGP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCN2CCN3C4=CC=CC=C4C=C3C2=O)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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